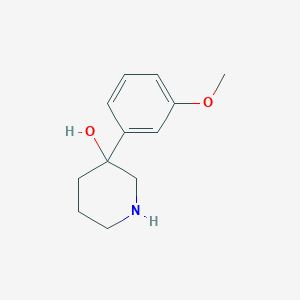![molecular formula C8H15NO B8736690 3-(3-azabicyclo[3.1.0]hexan-3-yl)propan-1-ol](/img/structure/B8736690.png)
3-(3-azabicyclo[3.1.0]hexan-3-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-azabicyclo[310]hexan-3-yl)propan-1-ol is a bicyclic compound featuring a nitrogen atom within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-azabicyclo[3.1.0]hexan-3-yl)propan-1-ol typically involves the formation of the bicyclic core followed by functionalization. One common method involves the cyclopropanation of alkenes with nitrogen-containing reagents. For instance, a palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones can be employed to yield 3-azabicyclo[3.1.0]hexane derivatives .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-azabicyclo[3.1.0]hexan-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the bicyclic core or the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkyl halides or other substituted derivatives.
Aplicaciones Científicas De Investigación
3-(3-azabicyclo[3.1.0]hexan-3-yl)propan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used in the design of pharmaceutical compounds due to its potential biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure can be exploited in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(3-azabicyclo[3.1.0]hexan-3-yl)propan-1-ol is not fully understood, but it is believed to interact with various molecular targets. For instance, derivatives of this compound have been shown to inhibit glycine transporter-1 (GlyT1), which is involved in neurotransmission . This inhibition can affect the levels of glycine in the synaptic cleft, thereby modulating neurotransmitter activity.
Comparación Con Compuestos Similares
Similar Compounds
Phenyl-3-aza-bicyclo[3.1.0]hex-3-yl-methanones: These compounds share a similar bicyclic core but differ in their functional groups.
3-(Imidazolyl methyl)-3-aza-bicyclo[3.1.0]hexan-6-yl)methyl ethers: These compounds have a similar bicyclic structure but include imidazole rings.
Uniqueness
3-(3-azabicyclo[3.1.0]hexan-3-yl)propan-1-ol is unique due to its specific functional groups and the presence of a hydroxyl group, which can be further modified to create a wide range of derivatives. This versatility makes it a valuable compound in various fields of research and application.
Propiedades
Fórmula molecular |
C8H15NO |
|---|---|
Peso molecular |
141.21 g/mol |
Nombre IUPAC |
3-(3-azabicyclo[3.1.0]hexan-3-yl)propan-1-ol |
InChI |
InChI=1S/C8H15NO/c10-3-1-2-9-5-7-4-8(7)6-9/h7-8,10H,1-6H2 |
Clave InChI |
MJPOYKYQLQCGQG-UHFFFAOYSA-N |
SMILES canónico |
C1C2C1CN(C2)CCCO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


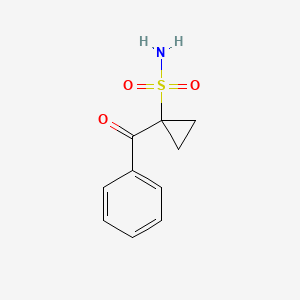
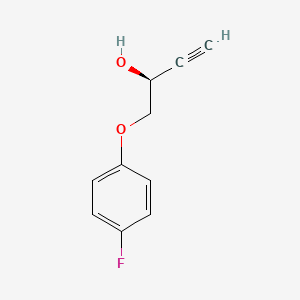
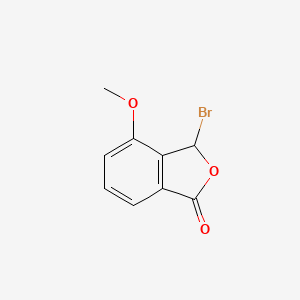
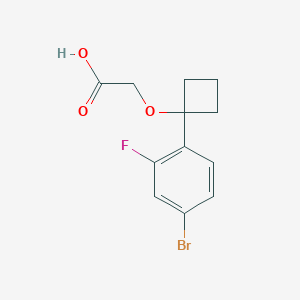
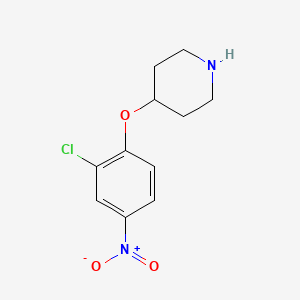
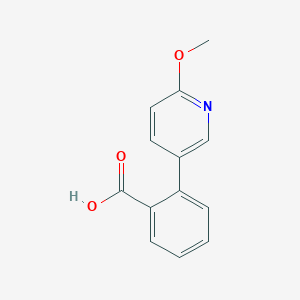
![2-(Benzo[b]thiophen-6-yl)ethanol](/img/structure/B8736672.png)
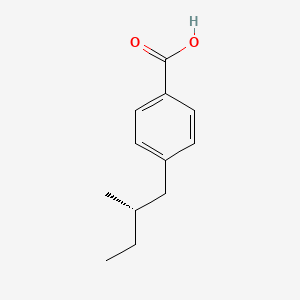
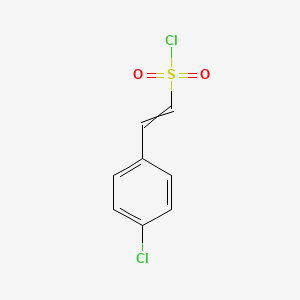
![N~1~-[2-(Pyrrolidin-1-yl)ethyl]benzene-1,4-diamine](/img/structure/B8736696.png)
![Tert-butyl 8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B8736702.png)
